molecular formula C16H19BFNO2S B6342000 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester CAS No. 1402227-75-1

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester

Cat. No. B6342000
CAS RN: 1402227-75-1
M. Wt: 319.2 g/mol
InChI Key: FWALZDFSAVBJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester (FMPT-BAPE) is an important synthetic compound that has been studied extensively in the fields of organic chemistry and biochemistry. It is a versatile molecule that can be used in a variety of ways, including as a catalyst, as a reagent, and as a precursor for other compounds. It has been used in the synthesis of a variety of compounds, such as peptides, carbohydrates, and polymers, and has also been studied for its potential applications in drug discovery and development.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester has been studied extensively for its potential applications in the fields of organic chemistry and biochemistry. It has been used as a catalyst in the synthesis of a variety of compounds, such as peptides, carbohydrates, and polymers. It has also been studied for its potential applications in drug discovery and development. For example, it has been used as a reagent in the synthesis of novel antifungal agents, as well as for its potential use in the synthesis of anti-cancer agents.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid pinacol ester moiety of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester is responsible for its catalytic activity. The boronic acid pinacol ester moiety is believed to be able to form a complex with the substrate molecules, which in turn increases the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester are not well understood. However, it is believed that 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester may have the potential to affect the metabolism of certain drugs, as well as to interact with certain enzymes and proteins in the body. Further research is needed to determine the exact biochemical and physiological effects of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester.

Advantages and Limitations for Lab Experiments

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester in laboratory experiments. For example, it can be difficult to control the reaction conditions, as the reaction can be sensitive to temperature and pH. In addition, 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester can be expensive, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester. These include further research into its potential applications in drug discovery and development, as well as its potential biochemical and physiological effects. In addition, further research into the mechanism of action of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester could help to optimize its use in laboratory experiments. Finally, further research into the synthesis of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester could help to reduce its cost and make it more widely available.

Synthesis Methods

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is to react 4-fluoro-2-methylphenylthiazole with boronic acid pinacol ester. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as palladium acetate or palladium chloride. The reaction typically takes place at room temperature and results in the formation of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester.

properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFNO2S/c1-10-8-11(18)6-7-12(10)14-19-9-13(22-14)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWALZDFSAVBJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester

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